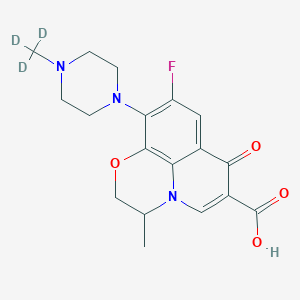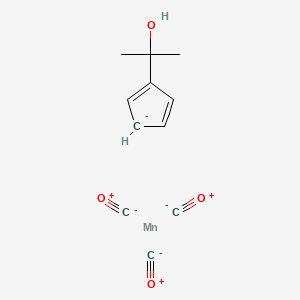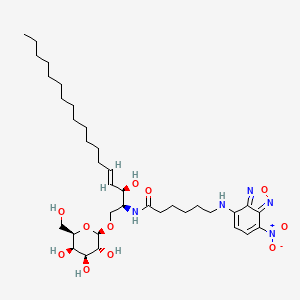
C6 NBD 半乳糖脑苷脂
描述
N-(NBD-Aminocaproyl)sphingosine beta-D-galactosyl: is a fluorescently labeled fatty acid sphingolipid membrane probe. It is commonly used in biochemical research for its ability to label and track membranous fatty acid phospholipids. The compound has a molecular formula of C36H59N5O11 and a molecular weight of 737.88 .
科学研究应用
Chemistry: In chemistry, N-(NBD-Aminocaproyl)sphingosine beta-D-galactosyl is used as a fluorescent probe to study lipid membranes and their dynamics .
Biology: In biological research, this compound is used to label and track the movement of lipids within cells. It helps in understanding cellular processes such as endocytosis and exocytosis .
Medicine: In medical research, it is used to study the role of sphingolipids in various diseases, including cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of diagnostic tools and assays for lipid-related studies .
作用机制
Target of Action
C6 NBD Galactosylceramide is an active derivative of galactosylceramide . The primary target of this compound is the enzyme neutral β-glycosylceramidase (GCase) . GCase plays a crucial role in the metabolism of glycosphingolipids, which are essential components of the cell membrane and have various biological functions, including signal transduction and cell recognition .
Mode of Action
C6 NBD Galactosylceramide interacts with its target, GCase, by serving as a substrate for the enzyme . The fluorescent tag, C6 nitrobenzoxadiazole (C6 NBD), allows for the study of the intracellular localization and metabolism of galactosylceramide .
Biochemical Pathways
The interaction of C6 NBD Galactosylceramide with GCase affects the metabolism of glycosphingolipids . Glycosphingolipids are synthesized in the endoplasmic reticulum and transported to the Golgi apparatus . Disruptions in this pathway can lead to various diseases, such as Krabbe disease, which is caused by a deficiency of galactosylceramide β-galactosidase .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may be well-absorbed in the body . The fluorescent tag, C6 NBD, could potentially aid in tracking the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The action of C6 NBD Galactosylceramide results in changes in the intracellular localization and metabolism of galactosylceramide . This can provide valuable insights into the role of glycosphingolipids in cellular functions and the pathogenesis of diseases related to glycosphingolipid metabolism .
Action Environment
The action of C6 NBD Galactosylceramide can be influenced by various environmental factors. For instance, the temperature can affect the compound’s interaction with GCase and its subsequent intracellular localization . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at -20°C .
生化分析
Biochemical Properties
C6 NBD Galactosylceramide has been used to study intracellular localization and metabolism of galactosylceramide . It interacts with various enzymes and proteins, including neutral β-glycosylceramidase (GCase) , which plays a crucial role in the metabolism of galactosylceramide .
Cellular Effects
The effects of C6 NBD Galactosylceramide on cells are primarily related to its role in the metabolism of galactosylceramide . It influences cell function by interacting with specific enzymes and proteins, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of C6 NBD Galactosylceramide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its fluorescent tag allows for the visualization of these interactions .
Temporal Effects in Laboratory Settings
The effects of C6 NBD Galactosylceramide can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of C6 NBD Galactosylceramide can vary with different dosages in animal models .
Metabolic Pathways
C6 NBD Galactosylceramide is involved in the metabolic pathways of galactosylceramide . It interacts with enzymes such as GCase , which can affect metabolic flux or metabolite levels .
Transport and Distribution
C6 NBD Galactosylceramide is transported and distributed within cells and tissues .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(NBD-Aminocaproyl)sphingosine beta-D-galactosyl involves the conjugation of NBD (7-nitro-2-1,3-benzoxadiazol-4-yl) to aminocaproyl sphingosine, followed by the attachment of a beta-D-galactosyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation and glycosylation reactions .
Industrial Production Methods: Industrial production of this compound is generally carried out in controlled environments to ensure high purity and yield. The process involves multiple steps of synthesis, purification, and quality control to achieve a product with ≥98% purity .
化学反应分析
Types of Reactions: N-(NBD-Aminocaproyl)sphingosine beta-D-galactosyl undergoes various chemical reactions, including:
Oxidation: The NBD group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its fluorescence properties.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the NBD group can lead to the formation of nitroso derivatives .
相似化合物的比较
NBD Sphingosine: Similar in structure but lacks the beta-D-galactosyl group.
N-Acetyl-D-sphingosine: Contains an acetyl group instead of the NBD and aminocaproyl groups.
Uniqueness: N-(NBD-Aminocaproyl)sphingosine beta-D-galactosyl is unique due to its combination of fluorescence and specific lipid interactions, making it a valuable tool in lipid research .
属性
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(43)26(24-50-36-35(47)34(46)33(45)29(23-42)51-36)38-30(44)19-16-14-17-22-37-25-20-21-27(41(48)49)32-31(25)39-52-40-32/h15,18,20-21,26,28-29,33-37,42-43,45-47H,2-14,16-17,19,22-24H2,1H3,(H,38,44)/b18-15+/t26-,28+,29+,33-,34-,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEQNDHFYIPTAY-LFUFHFQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper discusses the sorting of fluorescent sphingolipid analogues in HepG2 cells. How does the structure of N-(NBD-Aminocaproyl)sphingosine beta-D-galactosyl, a fluorescently labeled galactosylceramide analogue, make it suitable for studying lipid trafficking in a similar manner to the analogues used in the paper?
A1: N-(NBD-Aminocaproyl)sphingosine beta-D-galactosyl shares a similar structure with C6-NBD-galactosylceramide, which was used in the study. Both molecules consist of a sphingosine backbone, a galactose sugar headgroup, and a fluorescent NBD (nitrobenzoxadiazole) group attached via an aminocaproyl linker. This structural similarity suggests that N-(NBD-Aminocaproyl)sphingosine beta-D-galactosyl would likely exhibit similar trafficking properties as C6-NBD-galactosylceramide in HepG2 cells. The NBD group allows for visualization and tracking of the molecule within the cell using fluorescence microscopy, enabling researchers to study its transport and sorting within the sub-apical compartment (SAC) and other cellular compartments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1513353.png)
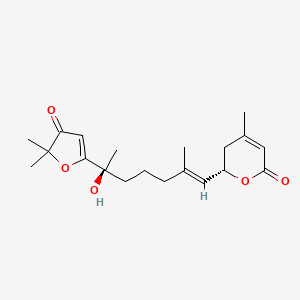
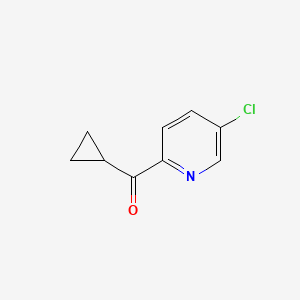
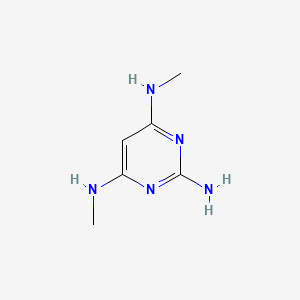
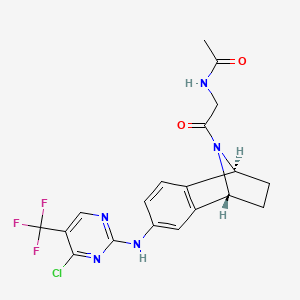
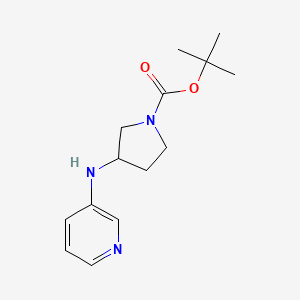
![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)
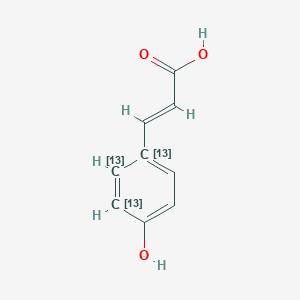
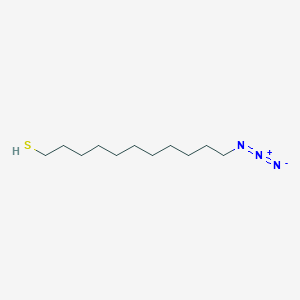
![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
